molecular formula C7H8N2O2 B1353560 Methyl 2-(pyridazin-3-YL)acetate CAS No. 37444-32-9

Methyl 2-(pyridazin-3-YL)acetate

Cat. No.: B1353560
CAS No.: 37444-32-9
M. Wt: 152.15 g/mol
InChI Key: GAGFGBBDBCPGQY-UHFFFAOYSA-N
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Description

“Methyl 2-(pyridazin-3-YL)acetate” is a chemical compound with the molecular formula C7H8N2O2 . It is a derivative of pyridazine, a six-membered heterocycle containing two nitrogen atoms in adjacent positions .


Synthesis Analysis

The synthesis of pyridazine derivatives, including “this compound”, has been well studied. A common synthesis method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has also been reported .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyridazine ring, which is a six-membered heterocyclic scaffold containing two nitrogen atoms in adjacent positions . The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .


Chemical Reactions Analysis

Pyridazine derivatives, including “this compound”, exhibit a wide range of chemical reactions. These include both reactions of the diazine ring and reactions of various substituents attached to the ring . The chemical properties of pyridazines are considered, including both reactions of the diazine ring and reactions of various substituents attached to the ring .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 152.15 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Corrosion Inhibition

Methyl 2-(pyridazin-3-yl)acetate and its derivatives have been studied for their potential in corrosion inhibition. For instance, ethyl (6-methyl-3-oxopyridazin-2-yl) acetate has shown effectiveness in inhibiting the corrosion of mild steel in hydrochloric acid solutions. This effectiveness increases with the concentration of the inhibitor, indicating its potential for practical applications in protecting metals from corrosion (Ghazoui et al., 2017).

Nucleophilic Displacement Reactions

Research has explored the reactivity of methyl (3,6-dichloropyridazin-4-yl)acetate towards nucleophiles. This compound, prepared through specific synthesis routes, has been used to study nucleophilic displacement reactions. It has been found that only the chlorine atom at a particular position is displaced with hydrazine, offering insights into the reactivity of such compounds (Adembri et al., 1976).

Analgesic and Anti-inflammatory Activity

Ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, related to this compound, have been synthesized and tested for their analgesic and anti-inflammatory activities. These compounds were found to exhibit significant in vivo analgesic and anti-inflammatory effects without showing gastric ulcerogenic effects, which is a notable advantage over some non-steroidal anti-inflammatory drugs (Duendar et al., 2007).

Oxidative Cleavage in Organic Synthesis

This compound derivatives have been utilized in the direct oxidative cleavage of multiple Csp3-H bonds and a C-C bond in organic synthesis. This method provides an elegant way to construct complex molecular structures, such as 3-(pyridin-2-yl)indolizine skeletons, showcasing the utility of these compounds in advanced organic synthesis (Wu et al., 2017).

Inhibition of Corrosion of Steel

A study on the substitution of an oxygen atom by sulfur in a pyridazinic molecule revealed an increase in the inhibition efficiency for steel corrosion in an acidic medium. This finding demonstrates the potential of modifying the molecular structure of this compound derivatives to enhance their corrosion inhibition properties (Bouklah et al., 2004).

Safety and Hazards

“Methyl 2-(pyridazin-3-YL)acetate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Pyridazine derivatives, including “Methyl 2-(pyridazin-3-YL)acetate”, have been attracting substantial interest due to their potential pharmaceutical applications . The practical significance of these compounds is demonstrated and published data of the last decade devoted to them are considered systematically . The modern synthetic approaches to pyridazine derivatives are described in detail, analyzed, and classified according to the precursor molecules involved in ring closure . Particular attention is given to the application of some pyridazine derivatives as pharmaceuticals, optical materials, and ligands for catalysis .

Biochemical Analysis

Biochemical Properties

Methyl 2-(pyridazin-3-YL)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyridazine derivatives, including this compound, have been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This interaction can modulate various signaling pathways and physiological processes.

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine derivatives can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules . This can impact processes such as cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, its interaction with PDE enzymes leads to the inhibition of cyclic nucleotide degradation, thereby increasing the levels of cyclic AMP or GMP . This can result in the activation of downstream signaling pathways and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular signaling and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern can affect the compound’s biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be targeted to particular cellular compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, affecting cellular metabolism . Understanding its subcellular localization is crucial for elucidating its mechanism of action.

Properties

IUPAC Name

methyl 2-pyridazin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-6-3-2-4-8-9-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGFGBBDBCPGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423332
Record name Methyl 2-pyridazin-3-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37444-32-9
Record name Methyl 2-pyridazin-3-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (19 ml, 130 mmol, 1.3 equiv) in dry THF (100 mL) at 0° C. under a N2, was added n-butyllithium (81 ml, 130 mmol, 1.3 equiv) slowly. The mixture was stirred at 0° C. for 30 min and then cooled to −78° C. A solution of 3-methylpyridazine (9 ml, 100 mmol, 1.0 equiv) in THF (50 mL) was added dropwise over a period of 1:5 min. The resulting mixture was stirred at −78° C. for 1 h, and a solution of dimethyl carbonate (17 ml, 200 mmol, 2 equiv) in THF (50 mL) was added dropwise. The mixture was allowed to warm slowly to 25° C. and stirred for 2 days. Sat.NH4Cl was added and the resulting solution was extracted with 10% MeOH/DCM. The combined organics were washed with water and brine, dried over Na2SO4 and concentrated. The residue was purified by flash chromatography (2.5% MeOH/DCM) to give 1.6 g of methyl 2-(pyridazin-3-yl)acetate as a brown liquid (11 mmol, 11%).
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
81 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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